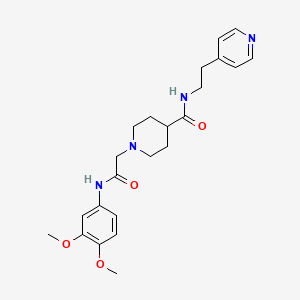

6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride” is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and other biologically active compounds .

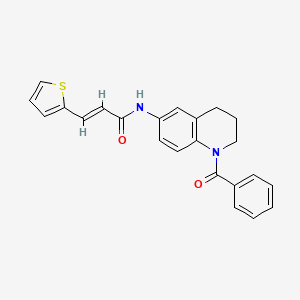

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a tetrahydroquinoline core, with a benzyloxy group attached at the 6-position .Chemical Reactions Analysis

Tetrahydroquinolines can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. These properties could include solubility, melting point, boiling point, and various spectroscopic properties .Applications De Recherche Scientifique

Crystal Structure Analysis : The resolution and absolute stereochemistry of related tetrahydroisoquinoline compounds have been determined by X-ray diffractometric analysis. This kind of research is crucial for understanding the structural aspects of such compounds, which can influence their chemical and biological activities (Mondeshka et al., 1992).

Synthesis and Biological Activity : Research has been conducted on the synthesis of tetrahydroquinolines and their derivatives, assessing their potential in various biological activities. For instance, studies on antiulcer activity and the synthesis of derivatives with specific structural changes have been explored (Uchida et al., 1990).

Antifungal Properties : Tetrahydroquinoline derivatives have been synthesized and evaluated as potential antifungal agents. This includes studying the antifungal activity against various pathogens and the influence of structural modifications on their effectiveness (Bohórquez et al., 2015).

Physicochemical Evaluation and Pharmacological Activities : Tetrahydroquinoline analogs have been synthesized and tested for their physicochemical properties and pharmacological activities, such as ocular hypotensive action, demonstrating the potential application in therapeutic areas (Pamulapati & Schoenwald, 2011).

Growth and Yield Stimulants in Agriculture : Compounds related to tetrahydroquinolines have been used as growth stimulants in agriculture, showing effectiveness in increasing the productivity of crops like eggplant (Vostrikova et al., 2021).

Local Anesthetic Activity and Toxicity Evaluation : The local anesthetic activity and acute toxicity of 1-aryltetrahydroisoquinoline alkaloid derivatives have been evaluated, providing insights into their potential therapeutic applications and safety profiles (Azamatov et al., 2023).

Mécanisme D'action

Target of Action:

The primary targets of 6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride are muscarinic receptors. Specifically, it interacts with the M1, M2, and M3 subtypes. These receptors play a crucial role in regulating various physiological processes, including smooth muscle contraction, neurotransmitter release, and glandular secretion .

Mode of Action:

- Antimuscarinic Activity : this compound acts as an antimuscarinic agent. By binding to muscarinic receptors (M1, M2, and M3), it inhibits the action of acetylcholine, a neurotransmitter. This leads to relaxation of smooth muscles, particularly in the intestines .

- Histamine and Bradykinin Antagonism : Additionally, this compound non-competitively inhibits the effects of histamine and bradykinin. By doing so, it directly affects smooth muscle function, reducing the strength of contractions seen in intestinal spasms .

Pharmacokinetics:

- Absorption : The compound is usually administered orally (20-40 mg per dose) or intramuscularly (10-20 mg per dose). Its duration of action is not particularly long, necessitating multiple daily doses .

Safety and Hazards

Orientations Futures

The future directions in the research and development of a compound like “6-(Benzyloxy)-1,2,3,4-tetrahydroquinoline hydrochloride” would depend on its potential applications. For example, if it’s a pharmaceutical, future research could focus on improving its efficacy, reducing side effects, or finding new therapeutic applications .

Propriétés

IUPAC Name |

6-phenylmethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO.ClH/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16;/h1-3,5-6,8-9,11,17H,4,7,10,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYRMDIJAPSBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)

![Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)

![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)